Attention:For research use only. Not for human or veterinary use.
Click on QUICK INQUIRY to receive a quote from our team of experts.
With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Navitoclax (also known as ABT-263) is an orally bioavailable, small-molecule inhibitor that acts as a potent and selective BH3 mimetic, binding with high affinity (Ki ≤1 nM) to key anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, including BCL-2, BCL-xL, and BCL-w . By disrupting the interaction between these pro-survival proteins and pro-apoptotic partners, this compound promotes the initiation of the mitochondrial apoptosis pathway, leading to programmed cell death . This mechanism is particularly effective in cancer cells that rely on the over-expression of BCL-2 family proteins for survival and chemoresistance . This compound is a vital tool in oncological research, demonstrating significant activity in preclinical models of hematologic malignancies such as chronic lymphocytic leukemia (CLL), acute lymphoblastic leukemia (ALL), and lymphomas . Its efficacy extends to solid tumor models, including small cell lung cancer (SCLC), where it has been shown to induce tumor regression . Beyond oncology, this compound is a foundational senolytic agent used in aging research, where it selectively induces apoptosis in senescent cells, helping to clear them from tissues and potentially ameliorate age-related pathologies . Our supply of this compound is provided as an off-white to pale-yellow crystalline powder with a purity of ≥99%, ensuring consistency and reliability for your in vitro and preclinical studies . A Certificate of Analysis (COA) is provided with each batch to verify purity, identity, and quality. Intended Use & Disclaimer: This product is supplied and guaranteed for Research Use Only (RUO) . It is strictly not intended for diagnostic procedures, therapeutic applications, or personal use.
Target Engagement with Anti-Apoptotic BCL-2 Family Proteins
Navitoclax (B1683852) is designed to selectively bind to a subset of the anti-apoptotic proteins within the Bcl-2 family, thereby disrupting their function and promoting cancer cell death. patsnap.commdpi.com These proteins are often overexpressed in malignant cells, contributing to their survival and resistance to conventional therapies. patsnap.comdrugbank.com
Specific Binding Affinities for BCL-2, BCL-XL, and BCL-W
This compound exhibits high-affinity binding to Bcl-2, Bcl-xL, and Bcl-w. wikipedia.orgapexbt.comtargetmol.com Its potent inhibitory activity is quantified by low Ki values, which represent the dissociation constant and indicate the strength of binding. Specifically, this compound binds to Bcl-xL with a Ki of ≤ 0.5 nM, and to both Bcl-2 and Bcl-w with a Ki of ≤1 nM. apexbt.comtargetmol.com However, it has a significantly lower affinity for other anti-apoptotic members like Mcl-1. frontiersin.orgfrontiersin.org This differential binding profile is a key determinant of its biological activity and clinical utility. frontiersin.orgresearchgate.net
Binding Affinities of this compound for BCL-2 Family Proteins
BH3 Mimicry and Competitive Displacement of Pro-Apoptotic Proteins (e.g., BIM)
This compound functions as a BH3 mimetic, meaning it mimics the action of the BH3-only subgroup of pro-apoptotic proteins, such as BIM (Bcl-2-interacting mediator of cell death). nih.govfrontiersin.orgnumberanalytics.com In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic proteins by binding to their BH3 domains, thereby preventing them from initiating apoptosis. nih.govfrontiersin.org
This compound competitively binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, the same site where these proteins would normally engage with pro-apoptotic partners. octagonchem.comnih.govfrontiersin.org This action displaces pro-apoptotic proteins like BIM. nih.govfrontiersin.orgaacrjournals.org Once liberated, BIM is free to activate the downstream effectors of apoptosis. frontiersin.orgaacrjournals.org The effectiveness of this compound in inducing apoptosis is often correlated with the levels of BIM sequestered by Bcl-2 in cancer cells. elgenelim.com
Induction of the Intrinsic Apoptotic Pathway
By disrupting the balance between pro- and anti-apoptotic proteins, this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. octagonchem.commdpi.com This pathway is a central regulator of programmed cell death in response to cellular stress.
Mechanism of Mitochondrial Outer Membrane Permeabilization (MOMP)
The release of pro-apoptotic proteins, particularly BIM, initiates a cascade of events leading to Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govaacrjournals.orgnih.gov Freed BIM can directly activate the pro-apoptotic effector proteins BAX and BAK. nih.govresearchgate.net These activated effectors then oligomerize and form pores in the outer mitochondrial membrane. frontiersin.orgresearchgate.net This permeabilization is a critical, point-of-no-return step in the intrinsic apoptotic pathway. nih.gov The formation of these pores leads to the release of mitochondrial intermembrane space proteins into the cytoplasm. octagonchem.comnih.gov
Sequential Activation of Caspase Cascades
Among the proteins released from the mitochondria following MOMP is cytochrome c. octagonchem.comnih.govfrontiersin.org In the cytoplasm, cytochrome c binds to the apoptosis-activating factor (APAF-1), which then recruits and activates caspase-9. pnas.org Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. octagonchem.compnas.org This initiates a proteolytic cascade, where the activated effector caspases dismantle the cell by cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. pnas.org
Identification of Novel Molecular Targets and Signaling Pathways
While the primary mechanism of this compound is the inhibition of Bcl-2, Bcl-xL, and Bcl-w, emerging research suggests its activity may extend to other molecular targets and signaling pathways. For instance, some studies have indicated that this compound can influence the expression of survivin, another protein involved in the inhibition of apoptosis. nih.govfrontiersin.org Additionally, in certain cancer cell lines, the apoptotic activity of this compound has been linked to the elevated expression of C/EBP homologous protein (CHOP), suggesting a potential alternative target in regulating apoptosis. nih.govfrontiersin.org Further research is ongoing to fully elucidate these additional mechanisms and their clinical relevance. nih.gov
C/EBP Homologous Protein (CHOP) Modulation in Oral Cancer Cells
This compound has been shown to induce apoptosis in oral cancer cells through mechanisms that extend beyond its primary function as a B-cell lymphoma-2 (BCL-2) family inhibitor. ebi.ac.uk Research indicates that an alternative regulatory pathway involving the C/EBP Homologous Protein (CHOP) plays a significant role in the anti-cancer activity of this compound in human oral cancer. ebi.ac.uk CHOP, also known as DNA damage-inducible transcript 3 (DDIT3) or growth arrest and DNA damage-inducible protein 153 (GADD153), is a key transcription factor activated in response to cellular stress, particularly endoplasmic reticulum (ER) stress. nih.govfrontiersin.org
In vitro studies on human oral cancer-derived cell lines, such as HSC-3 and HSC-4, have demonstrated that treatment with this compound leads to a reduction in cell viability and an induction of apoptosis. nih.govfrontiersin.org Correspondingly, the expression of CHOP was found to be elevated in a concentration- and time-dependent manner following this compound exposure. nih.govfrontiersin.org This correlation suggests a direct association between the apoptotic activity of this compound and the modulation of CHOP in these cancer cells. nih.gov The induction of CHOP is considered a critical component of the ER stress response. nih.govfrontiersin.org
Further investigation using a mouse xenograft model of oral cancer treated with this compound demonstrated a significant anti-tumor effect. nih.govfrontiersin.org These findings have led to the postulation that CHOP may serve as an alternative therapeutic target for this compound in regulating apoptosis in human oral cancer. nih.gov This suggests that the mechanism of action for this compound in this context is not solely dependent on its interaction with BCL-2 family members but also involves the activation of stress-induced proteins like CHOP. nih.gov
Elevated CHOP expression in a concentration- and time-dependent manner. nih.gov
Role in ER Stress Activation
The induction of CHOP by this compound in oral cancer cells is a strong indicator of its role as an activator of the endoplasmic reticulum (ER) stress pathway. nih.govfrontiersin.org The ER is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins triggers a state known as ER stress. mdpi.com This activates a signaling network called the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis if the stress is prolonged or severe. researchgate.net CHOP is a well-established marker protein for ER stress and a key mediator of ER stress-induced apoptosis. nih.govfrontiersin.orgfrontiersin.org
The mechanism by which BCL-2 family inhibitors like this compound activate ER stress involves the modulation of key UPR sensors. nih.gov BCL-2 has been found to attenuate ER stress by disrupting the physical association between the pro-apoptotic protein BAX and the ER stress sensor IRE1α (inositol-requiring enzyme-1α). nih.govatsjournals.org By inhibiting BCL-2, this compound liberates BAX, allowing it to bind to and activate IRE1α. atsjournals.org The activation of IRE1α is a critical event in the UPR that can initiate downstream signaling cascades leading to apoptosis. researchgate.net Therefore, this compound functions as an ER stress activator, mediating the apoptotic mechanism in cancer cells. nih.govfrontiersin.org This role is supported by studies on other BCL-2 inhibitors which also stimulate ER stress conditions to exert their anti-tumor effects. frontiersin.org
In various cancer models, the activation of the ER stress pathway is linked to the efficacy of treatments that modulate BCL-2 family proteins. For instance, in B-lineage acute lymphoblastic leukemia, the activation of CHOP expression is a key part of inducing the ER stress pathway, which subsequently leads to the degradation of the anti-apoptotic protein MCL-1. mdpi.comaacrjournals.org This highlights a broader mechanism where inducing ER stress through CHOP activation can sensitize cancer cells to apoptosis. mdpi.comnih.gov
Preclinical Efficacy Studies of Navitoclax in Malignancy Models
In Vitro Efficacy Across Diverse Cancer Cell Lines
Navitoclax (B1683852), an orally bioavailable small-molecule, functions as a BH3 mimetic by targeting and inhibiting multiple anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins. tandfonline.compatsnap.com Specifically, it binds with high affinity to BCL-2, BCL-xL, and BCL-w, disrupting their ability to sequester pro-apoptotic proteins and thereby promoting programmed cell death (apoptosis). drugbank.comaacrjournals.org Its efficacy has been evaluated in a wide array of preclinical models, particularly in cancers that depend on these BCL-2 family members for survival.
Overexpression of anti-apoptotic BCL-2 family proteins is a frequent characteristic of lymphoid malignancies, contributing to cancer cell survival and resistance to chemotherapy. tandfonline.com this compound has demonstrated potent in vitro activity across a spectrum of hematological cancer cell lines.
This compound has shown significant single-agent antitumor activity in preclinical models of Acute Lymphoblastic Leukemia (ALL). aacrjournals.orgfrontiersin.orgnih.gov Its efficacy is linked to the dependence of ALL cells on the specific BCL-2 family proteins that this compound inhibits. oncotarget.com In T-cell ALL (T-ALL), which often expresses high levels of BCL-xL, this compound has demonstrated notable effects. ashpublications.org
Research using engineered B-ALL cell lines has precisely defined the compound's specific activity. In these models, this compound induced cell death exclusively in leukemic cells that were dependent on BCL-2, BCL-xL, or BCL-w for survival. oncotarget.com This highlights the on-target mechanism of the drug. oncotarget.com Furthermore, studies on patient-derived xenograft (PDX) lines of T-ALL found that this compound induced potent synergistic killing when combined with the MDM2 inhibitor idasanutlin. nih.govnih.gov For some T-ALL cell lines, this compound was highly effective as a single agent. nih.gov Preclinical evidence also suggests that certain pediatric ALL models are more sensitive to the dual BCL-2/BCL-xL inhibition of this compound compared to the BCL-2-selective inhibitor, venetoclax. aacrjournals.org
Table 1: In Vitro Efficacy of this compound in Engineered B-ALL Cell LinesData derived from studies on p185+ B-ALL cells re-programmed to be dependent on a single BCL-2 family protein.
This compound and its parent compound, ABT-737, have shown considerable efficacy in various B-cell lymphoma models in vitro. frontiersin.org Preclinical studies have reported potent cytotoxic activity, with a half-maximal effective concentration (EC₅₀) of less than or equal to 1 μM in human B-cell lymphoma cell lines that overexpress BCL-2. tandfonline.comnih.govashpublications.org The mechanism of action was further confirmed in studies where the overexpression of BCL-2 or BCL-W in Burkitt lymphoma cell lines conferred resistance to this compound. frontiersin.org In preclinical settings, this compound has also been shown to enhance the activity of the monoclonal antibody rituximab (B1143277) in B-cell lymphoma models. frontiersin.orgfrontiersin.org
The role of this compound in multiple myeloma (MM) is influenced by the complex interplay of BCL-2 family proteins in this disease. While many MM cells depend on MCL-1 (a protein this compound does not inhibit) for survival, a subset of MM cells demonstrates sensitivity to this compound. nih.govcancertreatmentjournal.com In vitro experiments have shown that MM cells co-expressing BCL-2 and BCL-xL are sensitive to this compound, whereas they are resistant to the BCL-2-selective inhibitor venetoclax. nih.govaacrjournals.org This indicates that dual inhibition of BCL-2 and BCL-xL is necessary to induce apoptosis in this cellular context. nih.gov Additionally, this compound has shown synergistic activity in MM cell lines resistant to the MCL-1 inhibitor S63845, suggesting a potential role in overcoming specific mechanisms of drug resistance. ashpublications.orgresearchgate.net
Chronic Lymphocytic Leukemia (CLL) is characterized by the overexpression of BCL-2, making it a prime target for BH3 mimetic drugs. researchgate.netnih.govascopubs.org this compound has been shown to potently and rapidly induce apoptosis in CLL cells in vitro, with cell death observed within hours of exposure. ascopubs.org This sensitivity extends to chemoresistant CLL cells. ascopubs.org The high susceptibility of CLL cells to this compound is partly attributed to their high expression of the pro-apoptotic protein BIM, which primes the cells for apoptosis. nih.gov By inhibiting BCL-2, this compound frees BIM to activate the apoptotic pathway. nih.gov
In Mantle Cell Lymphoma (MCL), where BCL-2 is commonly upregulated, targeting the BCL-2 pathway is a key therapeutic strategy. amegroups.org While much preclinical work has focused on the BCL-2 specific inhibitor venetoclax, this compound has a distinct and important role, particularly in the context of drug resistance. amegroups.orgesmed.org A critical mechanism of resistance to BCL-2-specific inhibitors in MCL is the upregulation of BCL-xL. nih.gov Functional modeling in MCL cell lines has demonstrated that this increased BCL-xL expression provides a dominant escape mechanism. nih.gov A preclinical study showed that this compound, by inhibiting both BCL-2 and BCL-xL, can counteract this resistance mechanism, highlighting its potential to overcome treatment failure with more selective agents. tandfonline.comnih.gov
Chronic Lymphocytic Leukemia (CLL)
Solid Tumors
Preclinical studies have consistently demonstrated the potential of this compound in Small Cell Lung Cancer (SCLC), a disease where the BCL-2 protein is often overexpressed. nih.govnih.gov In vitro studies on SCLC cell lines showed that this compound effectively induces apoptosis. nih.gov The mechanism of action involves the functional inhibition of BCL-XL, which in turn triggers the translocation of the BAX protein to the mitochondria, leading to the release of cytochrome c and subsequent cell death. nih.gov
In xenograft models of SCLC, this compound has shown significant anti-tumor activity, including complete tumor regression in some cases. tandfonline.comnih.gov These preclinical findings established this compound as a promising agent for SCLC, paving the way for clinical investigation. tandfonline.com While single-agent activity was observed, preclinical models also suggest that this compound can enhance the sensitivity of SCLC to standard cytotoxic agents, indicating a potential role in combination therapies. nih.gov The sensitivity of SCLC models to this compound is often correlated with the expression levels of BCL-2 family proteins. frontiersin.org
Table 1: Preclinical Efficacy of this compound in SCLC Models
Model Type
Key Findings
Mechanism of Action
In Vitro (SCLC Cell Lines)
Induces apoptosis and reduces cell viability. nih.gov
Functionally inhibits BCL-XL, leading to BAX translocation and cytochrome c release. nih.gov
In models of oral cancer, this compound has demonstrated pro-apoptotic potential. Studies using human oral cancer-derived cell lines, specifically HSC-3 and HSC-4, have shown that this compound reduces cell viability and stimulates cell death. nih.gov A notable finding in these preclinical models is the elevation of C/EBP homologous protein (CHOP) expression in response to this compound treatment. nih.gov This suggests that in addition to its direct effects on BCL-2 family proteins, this compound's apoptotic activity in human oral cancer cells may also be associated with the endoplasmic reticulum (ER) stress pathway, where CHOP is a critical element. nih.gov This provides new insight into the broader mechanisms by which this compound may regulate apoptosis. nih.gov
Table 2: Preclinical Efficacy of this compound in Oral Cancer Models
Model Type
Key Findings
Mechanism of Action
The preclinical efficacy of this compound in breast cancer varies depending on the subtype and the specific molecular characteristics of the cancer cells.
In studies comparing the MDA-MB-231 and MCF-7 breast cancer cell lines, this compound demonstrated different potencies. nih.gov It effectively induced apoptosis in MDA-MB-231 cells, with the mechanism linked to the downregulation of survivin, a member of the inhibitors of apoptosis proteins (IAP) family. nih.govnih.gov In contrast, MCF-7 cells were resistant to single-agent this compound treatment, a resistance attributed to the lack of survivin reduction. nih.govnih.gov However, research showed that combining this compound with a survivin inhibitor, such as everolimus (B549166), could overcome this resistance and effectively stimulate the intrinsic apoptotic pathway in MCF-7 cells. nih.govnih.gov
For Triple-Negative Breast Cancer (TNBC), a subtype with limited targeted therapies, this compound has been evaluated primarily in combination strategies. nih.gov Preclinical studies using patient-derived xenograft (PDX) models of EGFR-expressing TNBC found that combining this compound with EGFR-targeted antibody-drug conjugates (ADCs) led to significant reductions in tumor growth and, in some cases, dramatic tumor regression. nih.govnih.gov Other research in TNBC and high-grade serous ovarian cancer models has shown that this compound is synergistic with PARP inhibitors like olaparib (B1684210), forming the basis for investigating this combination. researchgate.netascopubs.org
Table 3: Preclinical Efficacy of this compound in Breast Cancer Models
Synergistic cell death when combined with everolimus. nih.govnih.gov
In Vivo (PDX)
Triple-Negative (EGFR+)
Significant tumor growth reduction/regression when combined with EGFR-targeted ADCs. nih.govnih.gov
BCL-2/XL antagonism enhances the effectiveness of the ADC. nih.govnih.gov
In high-grade serous ovarian cancer (HGSOC), preclinical evidence suggests that inhibiting anti-apoptotic BCL-2 family proteins is a viable therapeutic strategy. An early study using ABT-737, a precursor to this compound, on ex vivo HGSOC samples showed that the compound induced significant apoptosis in a majority of tumors as a single agent. unicancer.fr The response to ABT-737 was correlated with a high expression of the pro-apoptotic protein Bim and a low expression of the anti-apoptotic protein Mcl-1. unicancer.fr
More recent preclinical studies with this compound have confirmed its activity in ovarian cancer models. mdpi.com It has demonstrated antiproliferative effects as a single agent in both 2D and 3D ovarian cancer cell models. mdpi.comnih.gov Furthermore, this compound has shown synergistic anti-neoplastic effects when combined with other agents, such as artesunate (B1665782), in both cell lines and organoid models of HGSOC. mdpi.comnih.gov Preclinical models also indicate a synergistic relationship between this compound and the PARP inhibitor olaparib in HGSOC. researchgate.netascopubs.org
Table 4: Preclinical Efficacy of this compound in HGSOC Models
Model Type
Key Findings
Mechanism of Action
Ex Vivo (HGSOC sliced samples)
ABT-737 (this compound analog) induced apoptosis in the majority of samples. unicancer.fr
Efficacy correlated with high Bim and low Mcl-1 expression. unicancer.fr
In Vitro (2D/3D cell culture)
Demonstrated antiproliferative effects as a single agent. mdpi.comnih.gov
Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a high expression of anti-apoptotic proteins, making it a logical target for BCL-2 family inhibitors. nih.gov However, preclinical studies have revealed that overexpression of the Mcl-1 protein confers resistance to this compound, limiting its efficacy as a single agent in PDAC models. nih.gov Consequently, research has focused on combination strategies to overcome this resistance. In preclinical drug screens, this compound was evaluated in combination with other agents, including the WEE1 inhibitor AZD1775, although this specific combination did not show significant benefit in an in vivo validation. frontiersin.org The primary takeaway from preclinical PDAC studies is that targeting BCL-XL with this compound is insufficient on its own and must be combined with therapies that can concurrently inhibit or overcome Mcl-1-mediated resistance. nih.gov
Table 5: Preclinical Efficacy of this compound in PDAC Models
Model Type
Key Findings
Mechanism of Action/Resistance
In Vivo (PDX)
As a single agent, did not significantly alter tumor development. frontiersin.org
Resistance is conferred by high expression of the anti-apoptotic protein Mcl-1. nih.gov
In preclinical models of prostate cancer, particularly in cell lines like PC3, single-agent activity of this compound is often limited due to high levels of the Mcl-1 protein, which is not effectively targeted by this compound. aacrjournals.org This resistance mechanism has led researchers to explore combination therapies.
Studies have shown that combining this compound with agents that promote the degradation of Mcl-1 can effectively induce apoptosis. aacrjournals.org For example, combining this compound with certain tyrosine kinase inhibitors was shown to be synergistic in prostate cancer cells. aacrjournals.org Another successful combination strategy involves pairing this compound with a heat shock protein 90 (Hsp90) inhibitor. researcher.lifenih.gov This combination exhibited synergistic activity in the PC3 cell line, decreasing cell viability and potently inducing the intrinsic apoptotic pathway more effectively than either drug alone. researcher.lifenih.gov These findings highlight that a promising approach for prostate cancer is to use this compound to inhibit BCL-2/XL while simultaneously targeting the resistance factor Mcl-1 with a second agent. aacrjournals.orgnih.gov
Table 6: Preclinical Efficacy of this compound in Prostate Cancer Models
Preclinical investigations have explored the efficacy of this compound in rhabdomyosarcoma (RMS) models, particularly focusing on its potential to induce apoptosis and overcome therapeutic resistance. In a study involving primary patient-derived xenograft (PDX) rhabdomyosarcoma cells, this compound was identified as a potent compound for re-sensitizing relapse tumor cells to standard chemotherapeutics like vincristine, etoposide, and doxorubicin. nih.gov
Further studies on alveolar rhabdomyosarcoma (aRMS) cell cultures revealed sensitivity to this compound. biologists.com In five out of six tested aRMS tumor cell samples, this compound demonstrated efficacy in inhibiting tumor cell growth, with IC₅₀ values for the sensitive samples ranging from 149 to 584 nM. biologists.com
Research has also highlighted the synergistic potential of this compound when used in combination with other agents. The combination of this compound with an NFκB inhibitor, BAY 11-7082, resulted in a synergistic decrease in the growth of both human and mouse aRMS cells. biologists.com Similarly, combining this compound with the Aurora Kinase A (AURKA) inhibitor alisertib (B1683940) was shown to produce a synergistic effect against RMS cell lines in vitro. mdpi.comresearchgate.net This combination therapy was also found to inhibit RMS tumor progression in in vivo models. mdpi.comresearchgate.net
Table 1: In Vitro Efficacy of this compound in Rhabdomyosarcoma Cell Lines
This compound has demonstrated significant single-agent antitumor activity in multiple murine xenograft models of small cell lung cancer (SCLC). mdpi.comaacrjournals.org Early in vivo studies showed that daily oral administration of this compound effectively attenuated tumor progression in SCLC xenograft models. nih.gov Impressive single-agent activity was noted, with the ability to cause complete tumor regressions in some SCLC xenograft models. aacrjournals.orgselleckchem.com
The efficacy of this compound in different SCLC xenograft models has shown some variability. nih.govfrontiersin.org However, a strong correlation was observed between in vitro cellular potency and in vivo tumor efficacy. nih.govfrontiersin.org Cell lines that exhibited higher potency in vitro (EC₅₀ <200 nmol/L) were associated with a 100% objective response rate in vivo. nih.govfrontiersin.org For example, in the H345 xenograft model, administration of this compound resulted in significant antitumor efficacy, showing 80% tumor growth inhibition. selleckchem.com The mechanism of action at the cellular level involves the dose-dependent induction of BAX translocation, cytochrome c release, and caspase-3 stimulation. nih.govfrontiersin.org
Acute Lymphoblastic Leukemia (ALL) Xenografts
In vivo studies using xenograft models of Acute Lymphoblastic Leukemia (ALL) have shown that this compound possesses potent anti-cancer effects as a single agent. nih.govfrontiersin.org Oral administration of this compound has been shown to cause complete tumor regression in ALL xenografts. aacrjournals.orgselleckchem.comtargetmol.com This potent antitumor activity was highlighted in a pediatric preclinical testing program, which found the greatest treatment sensitivity to this compound was in ALL cell lines. nih.gov The compound's efficacy in these models underscores its potential as a therapeutic agent for BCL-2-dependent hematologic malignancies. aacrjournals.org
B-cell Lymphoma Xenografts
Table 2: In Vivo Efficacy of this compound in B-cell Lymphoma Xenograft Models
Similar to its activity in B-cell lymphoma models, this compound demonstrates modest or no single-agent activity in multiple myeloma xenografts. selleckchem.com However, it significantly enhances the efficacy of other therapeutic regimens. selleckchem.com Specifically, this compound has been shown to synergize with the proteasome inhibitor bortezomib (B1684674) in multiple myeloma xenografts that overexpress MCL-1. aacrjournals.org This synergistic effect is achieved by this compound contributing to the decrease in the pool of anti-apoptotic BCL-2 family members, which complements the MCL-1 neutralization mediated by bortezomib. aacrjournals.org
Oral Cancer Xenografts
The antitumor activity of this compound has also been evaluated in the context of oral cancer. nih.gov An in vivo study utilizing an oral cancer xenograft mouse model demonstrated a significant anti-tumor effect. nih.gov In this study, treatment with this compound was found to reduce the viability and promote the death of human oral cancer-derived cells. nih.gov The findings suggest that this compound may be an effective therapeutic candidate for human oral cancer. nih.gov
Ovarian Cancer Xenografts
Preclinical studies utilizing ovarian cancer xenograft models have been instrumental in evaluating the therapeutic potential of this compound, both as a monotherapy and in combination with other agents. These in vivo models have provided critical insights into the drug's efficacy in a setting that mimics human tumor biology.
Research has shown that while this compound as a single agent has limited activity in some ovarian cancer xenografts, its true potential is often realized when combined with chemotherapy or other targeted agents. aacrjournals.orgnih.gov The rationale for this combination approach is often linked to the modulation of other Bcl-2 family proteins, such as Mcl-1, which is a known resistance factor for this compound. aacrjournals.org
Combination Therapy in SKOV3 Xenografts
In the SKOV3 ovarian cancer xenograft model, this compound monotherapy was found to be inefficacious. aacrjournals.org However, when administered in combination with the chemotherapeutic agent docetaxel (B913), a significant enhancement in antitumor activity was observed. aacrjournals.org The combination resulted in a substantial decrease in tumor burden and a delay in tumor regrowth compared to docetaxel alone. aacrjournals.org This synergistic effect was associated with the downmodulation of Mcl-1 and/or the upregulation of the pro-apoptotic protein Bim. aacrjournals.org
Table 1: Efficacy of this compound and Docetaxel in SKOV3 Xenograft Model
Treatment Group
Tumor Growth Inhibition (TGI)
Tumor Growth Delay (TGD)
This compound Monotherapy
Not Efficacious
Not Efficacious
Docetaxel (bolus dosing)
48%
No Significant Effect
Docetaxel (weekly dosing)
82%
114%
This compound + Docetaxel
Enhanced Efficacy (Specific values not detailed in source)
Enhanced Efficacy (Specific values not detailed in source)
Data sourced from a study on the in vivo antitumor effect of this compound in combination with docetaxel in SKOV3 xenograft models. aacrjournals.org
Combination Therapy in KRAS-Mutant Xenografts
In a xenograft model using the KRAS-mutant ovarian cancer cell line OVCAR8, this compound was evaluated in combination with the DNA methyltransferase inhibitor, decitabine (B1684300). aacrjournals.org Pre-treatment with decitabine was found to heighten the activity of this compound. aacrjournals.org The combination of decitabine and this compound resulted in a significantly greater decrease in tumor volume compared to the administration of either drug by itself, providing a rationale for this combination in KRAS-mutant ovarian cancers. aacrjournals.org
Table 2: Efficacy of this compound and Decitabine in a KRAS-Mutant Ovarian Cancer Xenograft Model (OVCAR8)
Treatment Group
Outcome
Decitabine Monotherapy
Moderate decrease in tumor volume
This compound + Decitabine
Dramatically decreased tumor volume compared with either agent alone
Data sourced from a study investigating the combination of decitabine and this compound in a xenograft model derived from a KRAS-mutant ovarian cancer cell line. aacrjournals.org
Combination Therapy in CAOV3 Xenografts
The efficacy of this compound in combination with artesunate was investigated in an intraperitoneal CAOV3 xenograft model. nih.govmdpi.com The study found that the combination of artesunate and this compound was superior to treatment with artesunate alone or a vehicle control in inhibiting tumor growth. nih.govmdpi.comresearchgate.net However, the combination therapy did not demonstrate superior efficacy compared to this compound administered as a single agent in this particular model. nih.govmdpi.com
Table 3: Comparative Efficacy in CAOV3 Xenograft Model
Treatment Group
Efficacy Comparison
Artesunate/Navitoclax Combination
Superior to single-agent artesunate and vehicle control
Further research in xenograft models explored a triple combination therapy involving this compound, the survivin inhibitor YM155, and carboplatin (B1684641). aacrjournals.orgaacrjournals.orgnih.gov This combination was found to be highly effective, leading to a decrease in ovarian cancer metastasis and a reduction in the percentage of aldehyde dehydrogenase (ALDH) high ovarian cancer cells within the tumors. aacrjournals.orgaacrjournals.orgnih.gov Most notably, the this compound/YM155/carboplatin combination significantly increased survival when compared with carboplatin treatment alone. aacrjournals.orgaacrjournals.orgnih.gov
Table 4: Efficacy of this compound, YM155, and Carboplatin in Ovarian Cancer Xenograft Models
Outcome Measure
Result of this compound/YM155/Carboplatin Combination
Metastasis
Decreased total number and weight of metastases
ALDHhi Cancer Cells
Decreased percentage in tumors
Survival
Increased survival compared to carboplatin alone
Data sourced from an in vivo study on the combination of this compound, YM155, and carboplatin in ovarian cancer xenograft models. aacrjournals.orgaacrjournals.orgnih.gov
Mechanisms of Innate and Acquired Resistance to Navitoclax
Role of MCL-1 Overexpression as a Resistance Factor
A primary mechanism of resistance to Navitoclax (B1683852) is the overexpression of Myeloid Cell Leukemia 1 (MCL-1), another anti-apoptotic member of the BCL-2 family. nih.govnih.gov this compound effectively inhibits BCL-2, BCL-xL, and BCL-w, but not MCL-1. aacrjournals.orgresearchgate.net Consequently, cancer cells with high levels of MCL-1 can bypass the effects of this compound and maintain their survival. nih.govnih.govashpublications.org This overexpression of MCL-1 has been implicated in resistance to this compound in various cancer types, including multiple myeloma and breast cancer. aacrjournals.orgaacrjournals.org
Studies have shown that high baseline levels of MCL-1 in cancer cells correlate with decreased sensitivity to this compound. nih.gov Furthermore, the upregulation of MCL-1 has been observed in cancer cells that have developed acquired resistance to the drug. nih.gov For instance, in chronic lymphocytic leukemia (CLL) cells, higher MCL-1 levels before therapy were associated with reduced efficacy of this compound. nih.gov The mechanism involves MCL-1 sequestering pro-apoptotic proteins, thereby preventing the initiation of apoptosis that would otherwise be triggered by this compound's inhibition of BCL-2 and BCL-xL. nih.govaacrjournals.org
Upregulation of BCL-XL and Other Pro-Survival Proteins
While this compound targets BCL-xL, the upregulation of BCL-xL itself can contribute to resistance, particularly in the context of resistance to more BCL-2-specific inhibitors where this compound can restore sensitivity. frontiersin.org In some cancer models, increased expression of BCL-xL has been identified as a key escape mechanism from BCL-2 inhibition. nih.gov This highlights the dynamic interplay between different BCL-2 family members in determining drug sensitivity.
In addition to MCL-1 and BCL-xL, the expression levels of other pro-survival proteins can influence the response to this compound. The ratio of MCL-1 to BCL-xL mRNA has been found to be a better predictor of susceptibility to MCL-1 inhibition than the expression of any single anti-apoptotic factor, and overexpression of BCL-xL can confer resistance to MCL-1 targeting. aacrjournals.org This suggests that a delicate balance between these pro-survival proteins governs the apoptotic threshold and, consequently, the effectiveness of this compound.
Proteasome Subunit Suppression in Resistance Phenotypes
A distinct mechanism of resistance to certain cancer therapies, which may have implications for this compound sensitivity, involves the suppression of proteasome subunits. The proteasome is a cellular machinery responsible for protein degradation. eurekalert.org Research has shown that cancer cells with suppressed expression of one or more subunits of the 19S regulatory particle of the proteasome exhibit resistance to proteasome inhibitors. nih.gov
Interestingly, this state of proteasome subunit suppression, which confers resistance to proteasome inhibitors, can create a vulnerability to other drugs, including the pro-apoptotic agent this compound (also known as ABT-263). eurekalert.org This suggests that the cellular state marked by suppressed proteasome function may render cancer cells more dependent on the BCL-2 anti-apoptotic machinery for survival, thus increasing their sensitivity to this compound. eurekalert.org This finding opens up potential therapeutic strategies where the resistance mechanism to one class of drugs could be exploited to enhance the efficacy of another.
Multi-Omics Analysis of Resistance Mechanisms
To gain a comprehensive understanding of this compound resistance, researchers have employed multi-omics approaches, integrating data from genomics, transcriptomics, and epigenomics. mdpi.comdntb.gov.uanih.govresearchgate.netkaist.ac.kr These studies have been instrumental in identifying complex and interconnected resistance mechanisms that may not be apparent from single-platform analyses.
Transcriptomic analysis of cancer cells resistant to this compound has led to the identification of specific gene expression signatures associated with resistance. A notable example is an 18-gene resistance signature derived from single-cell RNA sequencing of triple-negative breast cancer (TNBC) cells that survived this compound treatment. mdpi.comdntb.gov.uanih.gov This signature includes genes involved in cellular stress responses, such as protein folding, protein synthesis, DNA repair, and antioxidant functions. mdpi.com
The expression level of this 18-gene signature was found to negatively correlate with this compound sensitivity in multiple breast cancer cell lines and showed a similar trend in lung cancer cell lines. mdpi.com This signature was largely specific to this compound, as it did not significantly correlate with the response to most other anti-cancer drugs tested. mdpi.com Such transcriptomic signatures hold promise as potential biomarkers to predict patient response to this compound and guide treatment decisions. mdpi.comdntb.gov.uanih.govresearchgate.netyale.edu
Table 1: Components of the 18-Gene this compound Resistance Signature
Gene Category
Included Genes
Protein Folding & Synthesis
PSMD2, PSMB1, EIF3I, EIF2S1, DDX39A
DNA Repair & Cellular Stress
ILF2, PRDX1
Other/Uncategorized
Additional genes completing the 18-gene set
Note: This table is a representation based on the functions of some genes mentioned in the source. The full 18-gene list and their specific roles would require consulting the primary research publication.
Signaling Pathway Alterations in Acquired Resistance (e.g., pre-TCR, ACK1 pathways)
Acquired resistance to this compound can also be driven by the activation of specific signaling pathways that promote cell survival. In T-cell acute lymphoblastic leukemia (T-ALL), for example, alterations in the pre-T-cell receptor (pre-TCR) and activated CDC42 kinase 1 (ACK1) signaling pathways have been identified as key drivers of resistance to BH3 mimetics, including this compound. researchgate.netnih.gov
Phospho-kinase profiling of T-ALL cells that developed resistance to BCL-2/BCL-xL inhibitors revealed increased activity of LCK, a component of the pre-TCR pathway, and ACK1. researchgate.netnih.gov Further investigation showed that LCK activation leads to the upregulation of BCL-xL via the NF-κB pathway, thereby increasing resistance to BCL-2 inhibition. researchgate.netnih.gov Silencing of ACK1, on the other hand, increased sensitivity to both BCL-2 and BCL-xL inhibitors by downregulating the pro-survival AKT pathway. researchgate.netnih.gov These findings suggest that targeting these signaling pathways in combination with this compound could be an effective strategy to overcome acquired resistance in T-ALL.
Table 2: Signaling Pathways Implicated in Acquired this compound Resistance in T-ALL
Pathway
Key Protein
Downstream Effect
Contribution to Resistance
pre-TCR Signaling
LCK
Activation of NF-κB, upregulation of BCL-xL
Increased survival despite BCL-2 inhibition
ACK1 Signaling
ACK1
Upregulation of AKT pathway, inhibition of pro-apoptotic BAD
Enhanced cell survival
Preclinical Synergistic Combination Strategies for Navitoclax
Combinatorial Approaches with Conventional Chemotherapeutic Agents
Preclinical evidence strongly supports the combination of Navitoclax (B1683852) with conventional chemotherapeutic agents, demonstrating synergistic effects across a range of solid tumor cell lines. aacrjournals.org These combinations often lead to enhanced tumor cell killing compared to single-agent treatments.
Synergy with DNA-Damaging Agents (e.g., Gemcitabine, Etoposide, Doxorubicin, Camptothecin)
This compound has shown significant synergistic activity when combined with various DNA-damaging agents. In vitro studies across a panel of human solid tumor cell lines have demonstrated that this compound potentiates the cytotoxic effects of agents such as gemcitabine, etoposide, doxorubicin, and camptothecin. iiarjournals.org The underlying principle of this synergy lies in the ability of this compound to lower the apoptotic threshold, making cancer cells more susceptible to the DNA damage-induced cell death signals initiated by these chemotherapeutic drugs. nih.gov The combination of this compound with these agents has been shown to result in a greater-than-additive reduction in cell viability. aacrjournals.org
DNA-Damaging Agent
Observed Synergy with this compound
Key Findings
Gemcitabine
Synergistic
Enhanced cytotoxicity in various solid tumor cell lines. iiarjournals.org
Etoposide
Synergistic
Increased potentiation of apoptosis in preclinical models. iiarjournals.org
Confirmed synergy through Combination Index (CI) analyses. iiarjournals.org
Synergy with Antimitotic Agents (e.g., Docetaxel (B913), Vincristine)
The combination of this compound with antimitotic agents, such as the taxane (B156437) docetaxel and the vinca (B1221190) alkaloid vincristine, has also demonstrated significant preclinical synergy. iiarjournals.org Antimitotic agents induce cell cycle arrest in mitosis, which can lead to apoptosis. However, some cancer cells can escape this fate through a process called "mitotic slippage". iiarjournals.orgresearchgate.net this compound enhances the efficacy of these agents by accelerating apoptosis during mitotic arrest and preventing mitotic slippage. aacrjournals.orgaacrjournals.org This combination leads to a shift in cell fate from survival to cell death. iiarjournals.org Studies have shown that this synergistic interaction is associated with the downregulation of the anti-apoptotic protein Mcl-1 and/or the upregulation of the pro-apoptotic protein Bim. iiarjournals.org
Antimitotic Agent
Observed Synergy with this compound
Mechanism of Synergy
Docetaxel
Synergistic
Enhanced efficacy in lung and ovarian cancer models, associated with Mcl-1 neutralization. iiarjournals.org
Vincristine
Synergistic
Broadly potentiated activity in a variety of tumor types in vitro. iiarjournals.org
Combinations with Other Targeted Molecular Agents
The therapeutic potential of this compound can be further enhanced by combining it with other targeted molecular agents that modulate key survival pathways in cancer cells.
Integration with Other BCL-2 Family Inhibitors (e.g., Venetoclax)
While this compound inhibits BCL-2, BCL-xL, and BCL-w, the development of more selective BCL-2 inhibitors like Venetoclax has opened new avenues for combination therapies. Upregulation of BCL-xL is a known mechanism of resistance to BCL-2-specific inhibitors. aacrjournals.org Preclinical studies have shown that combining this compound with Venetoclax can overcome this resistance in certain hematologic malignancies, such as mantle cell lymphoma. aacrjournals.org This combination strategy targets both BCL-2 and BCL-xL, providing a more comprehensive blockade of the anti-apoptotic machinery. aacrjournals.org Low-dose combinations of this compound and Venetoclax with chemotherapy have been explored in preclinical models of acute lymphoblastic leukemia, demonstrating potential for synergistic effects.
BCL-2 Family Inhibitor
Observed Synergy with this compound
Rationale for Combination
Venetoclax
Synergistic
Overcomes BCL-xL-mediated resistance to BCL-2-specific inhibition. aacrjournals.org
Combinatorial Effects with Survivin Inhibitors (e.g., Everolimus)
Survivin is an inhibitor of apoptosis protein that is often overexpressed in cancer and associated with resistance to therapy. nih.gov Preclinical studies in breast cancer cell lines have investigated the combination of this compound with the survivin inhibitor everolimus (B549166). nih.gov While some breast cancer cells are resistant to this compound monotherapy, the combination with everolimus was effective in stimulating an intrinsic apoptotic pathway in these resistant cells. nih.gov This suggests that targeting both the BCL-2 family and the survivin pathway can be a promising strategy to overcome drug resistance.
Survivin Inhibitor
Observed Synergy with this compound
Key Findings
Everolimus
Synergistic
Effective in stimulating apoptosis in this compound-resistant breast cancer cells. nih.gov
Co-treatment with Proteasome Inhibitors (e.g., Bortezomib)
The combination of this compound with the proteasome inhibitor bortezomib (B1684674) has shown synergistic effects in preclinical models of hematologic malignancies, including multiple myeloma and adult T-cell leukemia/lymphoma. iiarjournals.orgaacrjournals.org The expression of Mcl-1, which is not targeted by this compound, is a key mechanism of resistance. aacrjournals.org Bortezomib can functionally neutralize Mcl-1, thereby sensitizing cancer cells to this compound. iiarjournals.orgaacrjournals.org Mechanistically, bortezomib has been shown to upregulate the expression of the pro-apoptotic protein Noxa, which in turn binds to and antagonizes Mcl-1. iiarjournals.org This dual targeting of BCL-2/BCL-xL by this compound and Mcl-1 by bortezomib-induced Noxa leads to a potent synergistic induction of apoptosis. iiarjournals.orgaacrjournals.org
Proteasome Inhibitor
Observed Synergy with this compound
Mechanism of Synergy
Bortezomib
Synergistic
Upregulation of Noxa, leading to the functional neutralization of Mcl-1. iiarjournals.org
Synergy with HSP90 Inhibitors (e.g., BIIB021)
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. springermedizin.de HSP90 inhibitors interfere with this process, leading to the degradation of these client proteins. springermedizin.de Preclinical studies have investigated the combination of this compound with HSP90 inhibitors, revealing synergistic anticancer activity.
In a study utilizing breast cancer cell lines, the combination of this compound (ABT-263) with the HSP90 inhibitor BIIB021 demonstrated a significantly greater anticancer effect than either agent used alone. springermedizin.denih.govpatsnap.com This synergistic effect was observed in both MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cells. springermedizin.depatsnap.com The mechanism underlying this synergy involves the enhanced induction of the intrinsic apoptotic pathway. nih.gov Analysis of apoptosis-related genes and proteins showed that the combination treatment altered the expression of markers such as Bax, Bcl-2, and Caspase-9 more effectively than single-agent treatment. springermedizin.de
Similarly, a separate study in the PC3 human prostate cancer cell line evaluated the combination of this compound with the HSP90 inhibitor Debio-0932. nih.gov The results indicated a synergistic effect, with the combination decreasing cell viability in a dose-dependent manner and potently inducing the intrinsic apoptotic pathway, as evidenced by changes in the expression of key apoptotic and anti-apoptotic markers. nih.gov
Table 1: Preclinical Synergy of this compound and HSP90 Inhibitors
Cancer Type
Cell Line
HSP90 Inhibitor
Key Findings
Reference(s)
Breast Cancer
MCF-7, MDA-MB-231
BIIB021
Showed synergistic cytotoxic effects compared to single agents; combination triggered the intrinsic apoptotic pathway.
Augmentation with JAK1/2 Inhibitors (e.g., Ruxolitinib)
The Janus kinase (JAK) signaling pathway is frequently dysregulated in myeloproliferative neoplasms, including myelofibrosis (MF). nih.govashpublications.org Ruxolitinib, a JAK1/2 inhibitor, is an established therapy for MF but does not always lead to deep or durable responses. nih.gov Preclinical models provided the rationale for combining this compound with Ruxolitinib, suggesting that the Bcl-2 family of proteins is involved in the pathogenesis of MF and that dual inhibition could be synergistic. nih.govashpublications.org
The preclinical hypothesis is that JAK2 signaling dysregulation leads to the overexpression of anti-apoptotic proteins like BCL-XL. nih.govtargetedonc.com Inhibition of JAK2 with Ruxolitinib can suppress the expression of these proteins, thereby sensitizing malignant cells to apoptosis induction by this compound. ashpublications.org This dual inhibition is thought to enhance the killing of malignant cells and potentially overcome acquired resistance to JAK inhibitors alone. nih.govtargetedonc.com Preclinical studies in MF models demonstrated that the combination of this compound and Ruxolitinib induced significant apoptosis and prevented cell proliferation and fibrosis. nih.gov These promising preclinical findings led to clinical investigations.
Phase 2 clinical trials, built upon this preclinical rationale, have shown that adding this compound to Ruxolitinib therapy can lead to meaningful improvements in spleen volume reduction and symptom scores in patients with MF who had a suboptimal response to Ruxolitinib alone. nih.govresearchgate.net
Table 2: Preclinical and Clinical Findings for this compound and Ruxolitinib Combination
Disease Model
Key Findings
Rationale
Reference(s)
Myelofibrosis (Preclinical)
Synergistic induction of apoptosis; prevention of cell proliferation and fibrosis.
Inhibition of JAK2 by Ruxolitinib suppresses BCL-XL, sensitizing cells to this compound. Combination may overcome JAK inhibitor resistance.
MER proto-oncogene tyrosine kinase (MERTK) is a receptor tyrosine kinase that, when overexpressed in cancer cells, promotes tumor cell survival, metastasis, and therapeutic resistance. nih.gove-century.us Preclinical studies have identified MERTK as a promising therapeutic target in cancers like Ewing Sarcoma (EWS). nih.gov
Research in EWS models demonstrated that MERTK was ubiquitously expressed in EWS cell lines and patient samples. nih.gov Treatment with the MERTK-selective inhibitor MRX-2843 showed potent anti-tumor activity across multiple EWS cell lines. nih.gov Notably, the combined treatment of MRX-2843 with this compound resulted in enhanced therapeutic activity compared to either drug used as a single agent. nih.govresearchgate.net This suggests a synergistic interaction between inhibiting the MERTK survival pathway and the BCL-2 anti-apoptotic pathway. nih.gove-century.us The combination of these two targeted therapies may offer a more effective and potentially better-tolerated approach than combining a single targeted agent with conventional chemotherapy. nih.gov
Table 3: Preclinical Synergy of this compound and MERTK Inhibitor
Cancer Type
Cell Lines
MERTK Inhibitor
Key Findings
Reference(s)
Ewing Sarcoma
A673, TC106, and others
MRX-2843
Combined treatment provided enhanced therapeutic activity compared to single agents; MERTK inhibition correlated with anti-tumor activity.
Synergistic Activity with All-Trans Retinoic Acid (ATRA)
All-Trans Retinoic Acid (ATRA) is a metabolite of vitamin A that can induce cell differentiation and apoptosis and is used in the treatment of certain cancers, such as neuroblastoma. researchgate.netnih.gov However, its efficacy as a single agent can be limited, prompting investigation into combination strategies. researchgate.net
Preclinical studies in models of pediatric embryonal nervous system tumors found that Group 3 medulloblastoma (MBG3) and neuroblastoma were sensitive to ATRA, which induced differentiation and modulated apoptotic genes. nih.gov These models were found to have high expression of BCL2L1 (encoding BCL-XL) in MBG3 and BCL2 in neuroblastoma. researchgate.netnih.gov This provided a strong rationale for combining ATRA with this compound.
Co-treatment with ATRA and this compound synergistically reduced the viability of these cancer cells. researchgate.netnih.gov The proposed mechanism is that ATRA primes the cancer cells for apoptosis by inducing differentiation and altering the apoptotic machinery. nih.gov The subsequent addition of this compound then effectively triggers cell death by disrupting the interaction of the pro-apoptotic protein BIM with BCL-XL in medulloblastoma and with BCL-2 in neuroblastoma. researchgate.netnih.gov This synergistic induction of apoptosis was observed both in vitro and in in vivo zebrafish xenograft models. researchgate.net
Table 4: Preclinical Synergy of this compound and All-Trans Retinoic Acid (ATRA)
Cancer Type
Models
Key Findings
Mechanism
Reference(s)
Group 3 Medulloblastoma
Cell lines, Tumouroids, Zebrafish xenografts
Synergistic decrease in cell viability and induction of apoptosis.
ATRA primes cells for apoptosis; this compound disrupts BIM/BCL-XL interaction.
Artesunate, a derivative of the antimalarial drug artemisinin, has demonstrated antineoplastic activity against various cancers, including ovarian cancer. mdpi.comnih.gov Its mechanism is believed to involve the generation of reactive oxygen species, which exacerbates cellular oxidative stress and triggers apoptosis. mdpi.comnih.govsciprofiles.com Given this pro-apoptotic activity, combining Artesunate with an inhibitor of the anti-apoptotic BCL-2 protein family, such as this compound, is a rational strategy. mdpi.com
Preclinical studies in high-grade serous ovarian cancer models showed that both Artesunate and this compound have antiproliferative effects as single agents. mdpi.comnih.gov When combined, the two drugs produced a synergistic antineoplastic effect in multiple 2D ovarian cancer cell lines (including CAOV3, OVCAR3, OV-90, and UWB1.289) and in a 3D patient-derived tumor organoid model. mdpi.comnih.govsciprofiles.com
Further investigation in a mouse intraperitoneal xenograft model (CAOV3) showed that the Artesunate/Navitoclax combination was superior to treatment with a vehicle control or with Artesunate alone. mdpi.comnih.gov However, in this specific in vivo model, the combination did not demonstrate superiority over this compound as a single agent, suggesting that further optimization may be required for this therapeutic strategy. mdpi.comnih.gov
Table 5: Preclinical Synergy of this compound and Artesunate
Cancer Type
Models
Key Findings
Reference(s)
High-Grade Serous Ovarian Cancer
2D Cell Lines (CAOV3, OVCAR3, OV-90, UWB1.289), 3D Organoid (UK1254)
Demonstrated significant and consistent antineoplastic drug synergy in vitro.
Advanced Methodological Approaches in Navitoclax Research
In Vitro Cell-Based Research Methodologies
Cell viability assays are fundamental in determining the cytotoxic effects of Navitoclax (B1683852). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed to measure cellular metabolic activity as an indicator of cell viability. frontiersin.orgdergisi.orgsigmaaldrich.comonkder.org For instance, studies have utilized MTT assays to evaluate the dose-dependent effects of this compound on various cancer cell lines, including those of pancreatic and breast cancer. dergisi.orgsigmaaldrich.comnih.gov In some experiments, this compound treatment alone did not significantly affect cytotoxicity in certain cell types, such as bone marrow stromal cells, as measured by MTT assays. frontiersin.org
To specifically quantify apoptosis induced by this compound, researchers often measure the activity of key executioner caspases, such as caspase-3 and caspase-7. Luminescent assays, like the Caspase-Glo 3/7 assay, provide a sensitive measure of apoptosis. aacrjournals.orgbiorxiv.orgjci.orgaacrjournals.org Studies have shown that this compound treatment leads to a significant increase in caspase-3/7 activity in various cancer models, including glioblastoma and diffuse midline glioma cells, confirming its pro-apoptotic function. biorxiv.orgaacrjournals.orguv.es For example, in senescent 4T1 cells, this compound-induced caspase 3/7 activity was inhibited by a caspase inhibitor, zVAD, confirming the apoptotic pathway. uv.es The correlation between caspase-3/7 activation and cell viability has also been established, providing a robust link between the induction of apoptosis and the reduction in cell survival. aacrjournals.org
Interactive Table 1: this compound Cell Viability and Apoptosis Assay Findings
Cell Line/Model
Assay
Key Finding
Reference
Pancreatic Cancer Cells (SUIT-2, MIA PaCa-2, BxPC-3)
MTT Assay
Combination of prexasertib (B560075) and this compound showed a synergistic effect in reducing cell viability.
Quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting are indispensable tools for dissecting the molecular effects of this compound. qRT-PCR is used to quantify mRNA levels of target genes, providing insights into how this compound modulates gene expression. For example, in studies on osteoarthritis, qRT-PCR was used to analyze the expression of senescence markers like CDKN1A and CDKN2A, as well as genes related to the senescence-associated secretory phenotype (SASP) and chondrogenesis. aging-us.com In non-small cell lung cancer (NSCLC) research, qRT-PCR demonstrated the overexpression of PLK1 in cancer cell lines compared to non-tumor cells. nih.gov
Western blotting complements qRT-PCR by analyzing protein expression levels. This technique has been crucial in confirming the mechanism of action of this compound, which involves inhibiting anti-apoptotic BCL-2 family proteins. aacrjournals.org Researchers have used Western blotting to examine the levels of various proteins in the BCL-2 family, such as BCL-2, BCL-xL, and MCL-1, and to assess the cleavage of proteins like PARP and caspase-9, which are hallmarks of apoptosis. aacrjournals.orgaacrjournals.orgcellsignal.com For instance, in HeLa cells treated with this compound, Western blot analysis showed an increase in cleaved Caspase-9. cellsignal.com In NSCLC cell lines, the relative levels of BCL-xL and MCL-1 were found to correlate with the synergistic effects of this compound and taxanes. aacrjournals.org
Interactive Table 2: Gene and Protein Analysis in this compound Studies
To gain a comprehensive understanding of the cellular response to this compound, researchers are increasingly turning to multi-omics approaches. These studies integrate data from transcriptomics (RNA sequencing), methylomics (bisulfite sequencing), and chromatin accessibility (e.g., ATAC-seq) to reveal complex resistance mechanisms. mdpi.comnih.gov
In a study on triple-negative breast cancer (TNBC) cells, a multi-omics investigation revealed that this compound treatment induced transient changes in the expression of stress response genes, which corresponded with alterations in chromatin accessibility. mdpi.comnih.gov While most of these changes were temporary, the study also identified lasting alterations in DNA methylation and genome structure, suggesting permanent shifts in the cell population composition. mdpi.com This integrated approach helps to build a more complete picture of how cancer cells adapt and develop resistance to this compound.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins, such as transcription factors and modified histones. wikipedia.orgcd-genomics.comactivemotif.comthermofisher.com In the context of this compound research, while direct ChIP-seq studies on this compound's immediate downstream targets are emerging, the technique is crucial for understanding the epigenetic landscape that influences sensitivity and resistance to BCL-2 family inhibitors. For instance, ChIP-seq can map histone modifications associated with the expression of BCL-2 family genes or other apoptosis-related factors, providing insights into the transcriptional regulation that may be affected by this compound treatment. cd-genomics.commdpi.com
Tumor heterogeneity is a major challenge in cancer therapy, as different subpopulations of cells within a tumor can exhibit varied responses to treatment. nih.gov Single-cell RNA sequencing (scRNA-seq) has emerged as a critical tool to dissect this heterogeneity at the single-cell level. mdpi.comiimcb.gov.pl By analyzing the transcriptomes of individual cells, researchers can identify distinct cell populations and their unique gene expression profiles. iimcb.gov.pl
In the context of this compound research, scRNA-seq has been used to identify subpopulations of cells that are resistant to the drug. mdpi.com For example, in a study of TNBC cells, single-cell analysis identified 2,350 genes that were significantly upregulated in this compound-resistant cells, leading to the development of an 18-gene resistance signature. mdpi.comnih.gov This level of detail allows for a more nuanced understanding of resistance mechanisms that would be obscured by bulk RNA sequencing. mdpi.com Furthermore, scRNA-seq can reveal the transcriptional diversity within senescent cell populations, showing that different subpopulations may have varying susceptibility to senolytic agents like this compound. agingcelljournal.org
Functional BH3 profiling is a technique that assesses a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming." dana-farber.org The method involves exposing isolated mitochondria to a panel of synthetic BH3 peptides, which mimic the activity of pro-apoptotic BH3-only proteins. dana-farber.org By measuring the subsequent mitochondrial outer membrane permeabilization (MOMP), researchers can determine which anti-apoptotic BCL-2 proteins are keeping the cell alive. dana-farber.orgbiorxiv.org
This technique is particularly relevant for studying this compound, a BH3 mimetic drug. nih.gov BH3 profiling can predict a cell's sensitivity to this compound by revealing its dependence on BCL-2, BCL-xL, and BCL-w, the proteins targeted by the drug. nih.govresearchgate.net For example, in Hodgkin lymphoma cell lines, static BH3 profiling helped to explain the differential sensitivity to various BH3 mimetics, including this compound. nih.govresearchgate.net Dynamic BH3 profiling, which measures changes in apoptotic priming after drug treatment, has also been used to evaluate the effectiveness of this compound in combination with other therapies. ashpublications.org This approach offers a functional readout of the apoptotic pathway, providing valuable information for predicting treatment response. dana-farber.orgaacrjournals.org
Interactive Table 3: BH3 Profiling in this compound Research
Cell/Tumor Type
Profiling Type
Key Finding
Reference
Hodgkin Lymphoma Cell Lines
Static BH3 Profiling
Showed concordance with sensitivity to BH3 mimetics for several cell lines, indicating dependency on specific BCL-2 family proteins.
Patient-derived organoids (PDOs) are three-dimensional cell cultures grown from a patient's tumor tissue that closely recapitulate the characteristics of the original tumor. dana-farber.org These models are becoming increasingly important in preclinical research and personalized medicine. dana-farber.orgasco.org
In this compound research, PDOs have been used to test drug sensitivity in a more clinically relevant setting. For example, a proof-of-concept study in a patient with low-grade serous ovarian cancer used PDOs to evaluate the efficacy of a panel of anti-cancer therapies, including this compound. dana-farber.orgaacrjournals.org The organoids showed significant sensitivity to this compound, with a substantial reduction in cell viability. dana-farber.orgaacrjournals.org Similarly, in high-grade serous ovarian cancer models, this compound demonstrated synergistic effects with other agents in organoid cultures. mdpi.com Prostate cancer patient-derived organoids have also been used to assess the impact of this compound on viability and apoptosis. jci.org These findings highlight the value of PDOs as a platform for predicting individual patient responses to this compound and for exploring novel combination therapies. asco.org
Functional BH3 Profiling for Apoptotic Priming
In Vivo Preclinical Model Systems
In vivo preclinical model systems are instrumental in evaluating the therapeutic potential of investigational agents like this compound before they advance to human clinical trials. These models, particularly those involving murine subjects, allow for the assessment of a drug's activity, its efficacy in combination with other treatments, and the identification of potential biomarkers of response in a living organism.
Murine Xenograft Models
Murine xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, represent a cornerstone of in vivo research for this compound. These models have been extensively used to study its efficacy across a wide range of cancers, both as a single agent and in combination therapies.
This compound has demonstrated significant single-agent antitumor activity in multiple murine xenograft models of hematologic malignancies and small cell lung cancer (SCLC). aacrjournals.orgaacrjournals.org For instance, early studies highlighted its potent activity in xenograft models of SCLC and acute lymphoblastic leukemia (ALL). aacrjournals.org
A primary focus of xenograft studies has been to explore the synergistic potential of this compound with standard-of-care chemotherapeutic agents. Research has shown that this compound can enhance the activity of various chemotherapies in solid tumor models. aacrjournals.org In non-small cell lung cancer (NSCLC) xenograft models, the combination of this compound with taxanes like docetaxel (B913) was found to be more effective than either agent used alone. nih.gov Similarly, in models of triple-negative breast cancer (TNBC), this compound was shown to enhance the effectiveness of EGFR-targeted antibody-drug conjugates, leading to significant tumor regression. nih.gov
Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, offer a more clinically relevant system. In TNBC PDX models, the combination of this compound with the antibody-drug conjugate ABT-414 resulted in significant tumor growth reduction in five out of seven models. nih.gov In another study using an intraperitoneal CAOV3 xenograft model for ovarian cancer, the combination of this compound and artesunate (B1665782) was superior to single-agent artesunate, although it did not outperform single-agent this compound in that specific model. mdpi.com
These models have also been crucial for elucidating mechanisms of action and resistance. For example, in multiple myeloma xenografts, this compound synergized with bortezomib (B1684674) by helping to neutralize antiapoptotic proteins. aacrjournals.org The findings from these murine xenograft studies provide a strong mechanistic rationale for combining this compound with other agents that either neutralize Mcl-1 or increase the levels of pro-apoptotic proteins. aacrjournals.org
Cancer Type
Combination Agent
Model Type
Key Finding
Citation
Non-Small Cell Lung Cancer (NSCLC)
Docetaxel (a taxane)
Xenograft
Combination is more efficacious than either single agent.
Computational and quantitative methods are essential for interpreting complex biological data generated during this compound research. These approaches allow for the rigorous assessment of drug interactions and the identification of molecular signatures that can predict treatment response or resistance.
Chou-Talalay Combination Index Analysis for Synergy
The Chou-Talalay method is a widely accepted quantitative approach used to determine the nature of interaction between two or more drugs. spandidos-publications.comresearchgate.netnih.gov It calculates a Combination Index (CI), which provides a numerical value to classify the interaction. A CI value less than 1 indicates synergy (a greater than additive effect), a CI equal to 1 suggests an additive effect, and a CI greater than 1 signifies antagonism (a less than additive effect). spandidos-publications.com
This methodology has been broadly applied in this compound research to identify synergistic combinations across numerous cancer cell lines and types. In one extensive study, this compound was tested in combination with 19 different chemotherapeutic agents across 46 cell lines, identifying 196 synergistic hits. aacrjournals.org The CI analysis was crucial for selecting the most potent combinations for further in vivo testing. aacrjournals.org
Specific examples of synergy confirmed by the Chou-Talalay method include:
Acriflavine (B1215748): In studies of triple-negative breast cancer, glioblastoma, and lung adenocarcinoma cell lines, the combination of this compound (referred to as ABT-263) with the Mcl-1 downregulator acriflavine resulted in synergistic apoptosis, with CI values less than 1. spandidos-publications.com
Taxanes: The greater than additive response observed when combining this compound with paclitaxel in NSCLC cell lines was evaluated for synergy. nih.gov
Various Chemotherapies: this compound has been shown to enhance the in vitro activity of agents like carboplatin (B1684641) and paclitaxel in ovarian cancer models. mdpi.com
The analysis is often performed using software like CompuSyn, which calculates CI values based on cell viability data from dose-response experiments. spandidos-publications.com This quantitative assessment is vital for rationally designing and prioritizing combination therapies for further preclinical and clinical investigation. oncolines.com
Biomarker Discovery and Predictive Signature Derivation (e.g., 18-gene resistance signature)
Identifying patients who are most likely to respond or be resistant to this compound is a critical goal of translational research. This involves the discovery and validation of predictive biomarkers and multi-gene expression signatures. bostongene.com
A significant finding in this area is the derivation of an 18-gene signature associated with innate resistance to this compound in triple-negative breast cancer (TNBC). mdpi.com This signature was developed through multi-omics investigations, including single-cell sequencing of TNBC cells before and after treatment with this compound. Researchers identified 2,350 genes that were significantly upregulated in the cells that survived treatment and selected the top 18 to create the resistance signature. mdpi.com
The genes within this 18-gene signature are primarily involved in cellular stress responses, such as protein folding, DNA repair, and antioxidant functions. mdpi.com Notably, it includes members of the proteasome family, such as PSMC1, PSMC3, PSMD2, and PSMB1. mdpi.com The suppression of some of these genes has been previously shown to increase a cell's vulnerability to this compound. mdpi.com
The predictive function of this 18-gene signature was assessed in additional TNBC cell lines and was found to have a negative association with this compound sensitivity. mdpi.com When the signature was analyzed in human tumor samples from The Cancer Genome Atlas (TCGA), it was hypothesized that cancers with higher scores would be more resistant to this compound. mdpi.com Such gene expression signatures are crucial tools for patient stratification and for guiding the clinical development of this compound, potentially identifying patient populations who would benefit most from the therapy or from combination strategies designed to overcome resistance. bostongene.commdpi.com
Emerging Research Directions and Biological Applications of Navitoclax Beyond Direct Cancer Cell Killing
A significant area of emerging research is the use of this compound as a senolytic, an agent that selectively clears senescent cells. nih.gov Cellular senescence is a state of irreversible cell cycle arrest that, while acting as a tumor suppression mechanism, can also contribute to aging and age-related diseases through the accumulation of senescent cells in tissues. nih.govfightaging.org These cells secrete a complex mix of pro-inflammatory molecules known as the senescence-associated secretory phenotype (SASP). nih.govmdpi.com By targeting pro-survival pathways that are upregulated in senescent cells, this compound can induce their apoptosis. nih.gov
Preclinical studies have demonstrated this compound's efficacy in clearing senescent cells across various cell types and tissues. In laboratory settings, this compound has been shown to reduce the viability of senescent human umbilical vein endothelial cells (HUVECs), IMR90 human lung fibroblasts, and murine embryonic fibroblasts (MEFs). nih.gov The mechanism relies on its inhibition of BCL-2 family proteins, which are crucial for the survival of these senescent cells. nih.gov
Research has confirmed its senolytic effects in vivo. For instance, this compound effectively clears senescent hematopoietic stem cells and muscle stem cells in mice. frontiersin.org It has also been shown to eliminate senescent cardiomyocytes and vascular smooth muscle cells. nih.govacs.orgresearchgate.net This clearance of senescent cells can lead to tissue rejuvenation and improved function. For example, eliminating senescent endothelial cells is associated with the formation of new blood vessels. acs.org The ability of this compound to clear senescent cells has also been observed to rejuvenate aged hematopoietic stem cells in mice, restoring them to a more youthful state. frontiersin.org
Table 1: Preclinical Findings on this compound-Mediated Clearance of Senescent Cells
Senescent Cell Type
Model System
Key Finding
Reference
Human Umbilical Vein Endothelial Cells (HUVECs)
In vitro culture
This compound reduced viability of senescent HUVECs.
While the clearance of senescent cells holds promise for treating age-related diseases, the effects of this compound on specific tissues can be complex. The skeletal system, where senescence increases with age, has been a key area of investigation. researchgate.net Selective removal of senescent cells has been suggested as a beneficial strategy for age-related bone loss. fightaging.orgfrontiersin.org
However, studies on this compound's impact on bone have yielded cautionary results. In a study involving 24-month-old mice, daily treatment with this compound for two weeks led to a significant decrease in trabecular bone volume fraction in both female (-60.1%) and male (-45.6%) mice. fightaging.orgresearchgate.net Furthermore, bone marrow stromal cells (BMSCs) harvested from these mice showed an impaired ability to produce a mineralized matrix. researchgate.netresearchgate.net In vitro experiments confirmed these findings, showing that this compound decreased BMSC colony formation and increased cytotoxicity in osteogenic cultures. frontiersin.orgresearchgate.net These results indicate a potentially detrimental effect of this compound on skeletal-lineage cells, suggesting that its use for age-related bone loss requires further investigation. fightaging.orgfrontiersin.orgresearchgate.net
Table 2: Impact of this compound on Trabecular Bone in Aged Mice
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. A key cell type driving this process is the myofibroblast. nih.gov Research indicates that this compound can induce apoptosis in these cells, making it a candidate for anti-fibrotic therapy. nih.gov
Preclinical studies have shown that this compound can reduce the severity of fibrosis in various models. In mouse models of pulmonary fibrosis, including those induced by bleomycin (B88199) and silica, this compound has demonstrated the ability to mitigate the condition. researchgate.net It has also been shown to be effective in reversing radiation-induced lung fibrosis, even in late stages. mdpi.com The mechanism involves the inhibition of BCL-XL in myofibroblasts, which are otherwise resistant to apoptosis. nih.gov
In the context of myelofibrosis (MF), a bone marrow cancer characterized by fibrosis, preclinical results have shown that inhibiting BCL-2/BCL-XL can induce cell death in JAK2-mutated cells, which are common in MF. onclive.com This has led to clinical investigations of this compound in combination with JAK inhibitors like Ruxolitinib, with studies showing improvements in bone marrow fibrosis. onclive.comcancerconnect.com
Research in Autoimmune Disease Models
The dysregulation of apoptosis is a key factor in the development of autoimmune diseases, where autoreactive lymphocytes persist and attack the body's own tissues. acrabstracts.org By targeting the BCL-2 survival proteins that allow these immune cells to survive, this compound presents a potential therapeutic strategy. acrabstracts.org
Furthermore, research in a mouse model of progressive multiple sclerosis (experimental autoimmune encephalomyelitis or EAE) found that this compound reduces disease severity and increases survival rates. osu.eduosu.edu This effect was associated with a change in the phenotype of microglia, the resident immune cells of the central nervous system, suggesting that senolytic treatment can attenuate CNS immune-mediated disease. osu.eduosu.edu
Development of Novel Prodrugs (e.g., Nav-Gal) for Targeted Delivery
A significant challenge with this compound is its potential for off-target effects. To enhance its specificity for senescent cells and reduce toxicity, researchers are developing prodrug strategies. mdpi.comfrontiersin.org A leading example is Nav-Gal, a galacto-conjugated form of this compound. frontiersin.orgnih.gov
This prodrug is designed to be activated specifically within senescent cells. scispace.com Senescent cells have high levels of lysosomal β-galactosidase activity. frontiersin.org Nav-Gal consists of this compound linked to an acetylated galactose molecule. frontiersin.orgscispace.com This modification renders the drug inactive until it is taken up by a senescent cell, where the high β-galactosidase activity cleaves the galactose conjugate, releasing the active this compound. frontiersin.orgscispace.com This targeted release mechanism allows the drug to selectively induce apoptosis in senescent cells while remaining inert in non-senescent cells. frontiersin.orgbiorxiv.org
In preclinical cancer models, Nav-Gal, when used after senescence-inducing chemotherapy, demonstrated comparable efficacy to this compound in inhibiting tumor growth but with a significant reduction in platelet toxicity. nih.govacs.org This approach of creating a targeted senolytic holds promise for improving the therapeutic index of this compound, making it a more viable candidate for clinical applications in non-oncological diseases. frontiersin.orgacs.org
Q & A
Q. What is the mechanistic basis of Navitoclax’s selectivity for BCL-2 family proteins, and how does this inform experimental design in apoptosis studies?
this compound inhibits anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w with sub-nanomolar Ki values, promoting apoptosis in cancer cells. Methodologically, researchers should validate target engagement via competitive binding assays (e.g., fluorescence polarization) and correlate with caspase-3/7 activation in vitro. Dose-response curves in cell lines with varying BCL-2 family expression (e.g., leukemia vs. solid tumors) can clarify selectivity .
Q. Which preclinical models are most effective for evaluating this compound’s efficacy in hematologic malignancies?
Xenograft models using Granta 519 (mantle cell lymphoma) or DoHH-2 (follicular lymphoma) cells are common. Key metrics include tumor growth inhibition (%TGI), survival analysis, and pharmacodynamic markers (e.g., cleaved caspase-3). Co-administration with ruxolitinib or bendamustine-rituximab (BR) requires staggered dosing to assess synergy without overlapping toxicity .
Q. How do researchers address this compound-induced thrombocytopenia in preclinical studies?
Thrombocytopenia arises from BCL-xL inhibition in platelets. Mitigation strategies include intermittent dosing (e.g., 14-day cycles with recovery periods) or using platelet-sparing BCL-2 inhibitors (e.g., venetoclax) in combination studies. Platelet counts should be monitored weekly in murine models .
Advanced Research Questions
Q. What statistical methods are optimal for analyzing survival outcomes in this compound combination trials, particularly with conflicting biomarker responses?
In the REFINE Phase 2 trial (myelofibrosis), Kaplan-Meier analysis with log-rank tests compared overall survival (OS) between patients showing ≥1-grade bone marrow fibrosis (BMF) improvement or ≥20% variant allele frequency (VAF) reduction. Cox proportional hazards models adjusted for high-risk mutations (e.g., ASXL1) resolved confounding variables .
Q. How can researchers reconcile contradictory findings on this compound’s epigenetic effects, such as DNA methylation in breast cancer studies?
Discrepancies in methylation data (e.g., INF2 antibody studies) may stem from batch effects or heterogeneous sample populations. Standardizing bisulfite sequencing protocols and using consensus methylation panels (e.g., Illumina EPIC array) improves reproducibility. Meta-analyses of blood-derived DNA across cohorts can clarify biomarker utility .
Q. What experimental designs best capture this compound’s senolytic activity in aging research?
In aging murine models, senescent cell clearance is quantified via SA-β-gal staining and p16INK4a immunohistochemistry. Longitudinal cognitive assays (e.g., Morris water maze) paired with single-cell RNA-seq of hippocampal tissue validate functional recovery. Dose optimization is critical to avoid off-target effects on non-senescent cells .
Q. How do researchers assess synergy between this compound and chemotherapeutics like bendamustine in lymphoma models?
Synergy is evaluated using the Chou-Talalay combination index (CI). In vivo, Granta 519 xenografts treated with this compound (66–100 mg/kg/day) + BR show enhanced caspase-3 activation and p53 upregulation. Isobolograms and response surface methodology (RSM) differentiate additive vs. synergistic effects .
Q. What biomarkers are most predictive of this compound response in solid tumors, and how are they validated?
BCL-2/BCL-xL protein expression via IHC and BH3 profiling are primary biomarkers. In triple-negative breast cancer, multi-omics approaches (e.g., RNA-seq + phosphoproteomics) identify resistance mechanisms, such as MCL-1 upregulation. Patient-derived organoids (PDOs) enable ex vivo validation of biomarker-driven dosing .
Q. How should researchers design Phase III trials to balance efficacy and toxicity for this compound in myelofibrosis?
Adaptive trial designs with Bayesian response-adaptive randomization (RAR) allow dynamic allocation to this compound + ruxolitinib vs. monotherapy. Primary endpoints include OS and BMF reversal, while secondary endpoints track thrombocytopenia rates. Interim analyses at 12-month follow-up ensure safety .
Q. What methodologies resolve this compound’s variable pharmacokinetics in CNS penetration studies?
LC-MS/MS quantifies this compound in cerebrospinal fluid (CSF) and brain tissue. Orthotopic glioblastoma models (e.g., U87-MG) with blood-brain barrier (BBB) disruption via focused ultrasound improve drug delivery. PET imaging with radiolabeled this compound (e.g., ¹¹C) provides real-time biodistribution data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.